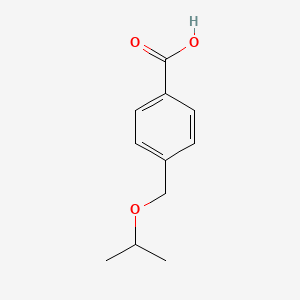
4-(Isopropoxymethyl)benzoic acid
Vue d'ensemble
Description
4-(Isopropoxymethyl)benzoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4-(Isopropoxymethyl)benzoic acid consists of an aromatic benzoic acid core with an isopropoxymethyl group attached to the 4-position .Applications De Recherche Scientifique
Food Science and Nutrition : Benzoic acid derivatives, including 4-(Isopropoxymethyl)benzoic acid, are naturally occurring in plant and animal tissues. They are used as antibacterial and antifungal preservatives, as well as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Their widespread occurrence and use have led to a significant environmental distribution and human exposure, raising concerns about their potential public health effects (del Olmo, Calzada, & Nuñez, 2017).
Chemical Synthesis : Benzoic acid derivatives are key structural motifs in drug molecules and natural products. The meta-C–H functionalization of benzoic acids, including derivatives like 4-(Isopropoxymethyl)benzoic acid, provides useful tools for organic synthesis. This process is catalyzed by transition metals and is important for creating structurally complex molecules (Li et al., 2016).
Liquid Crystals : Liquid-crystalline benzoic acid derivatives exhibit unique properties such as nematic phases. Studies on derivatives like 4-alkylbenzoic acids have shown that the stability of hydrogen bonds in these compounds is influenced by temperature and molecular orientation, making them of interest in materials science (Kato et al., 1993).
Herbicide Development : Isoxazole, nicotinic acid, and benzoic acid, including derivatives, have been used in developing herbicides. They play a role in the inhibition of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in plant metabolism. These compounds have been studied for their potential as environmentally friendly herbicides (Fu et al., 2021).
Environmental Science : Benzoic acid derivatives are prevalent as herbicides and pesticides. Studies have focused on the treatment and biodegradation of these compounds in water treatment processes, highlighting their environmental impact and the methods for their removal from water sources (Ghoshdastidar & Tong, 2013).
Pharmaceuticals and Cosmetics : 4-(Isopropoxymethyl)benzoic acid derivatives have applications in the pharmaceutical and cosmetic industries. Their roles in these industries range from preservatives to active ingredients, with various studies focusing on their synthesis, characterization, and biological activities (Das et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzoic acid derivatives are often used in the suzuki–miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with organoboron reagents and palladium (II) complexes in this context .
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Phenolic compounds, which include benzoic acid derivatives, are known to undergo various metabolic processes after ingestion . These compounds are often transformed into derivatives of benzoic acid and combined with glucuronic acid, glycine, and sulfate .
Pharmacokinetics
It’s known that benzoic acid derivatives are often conjugated to glycine in the liver and excreted as hippuric acid . This suggests that similar processes might occur with 4-(Isopropoxymethyl)benzoic acid.
Result of Action
Benzylic oxidation is a known reaction that can occur at the benzylic position, transforming the alkyl side chain to a carboxylic acid functional group . This suggests that similar transformations might occur with 4-(Isopropoxymethyl)benzoic acid.
Action Environment
It’s known that the stability and reactivity of organoboron reagents, which may interact with benzoic acid derivatives, can be influenced by the reaction conditions . Therefore, factors such as temperature, pH, and the presence of other substances could potentially affect the action of 4-(Isopropoxymethyl)benzoic acid.
Propriétés
IUPAC Name |
4-(propan-2-yloxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUSEBOKXBZUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2892593.png)
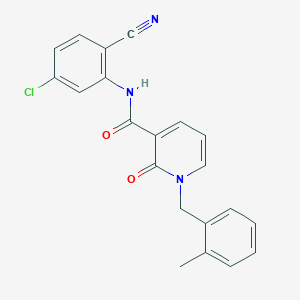

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2892600.png)
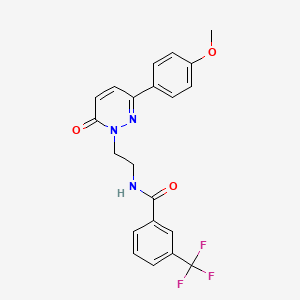

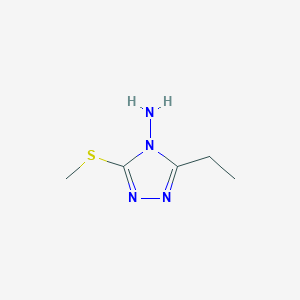
![2-[(1-Cyclopropanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2892607.png)

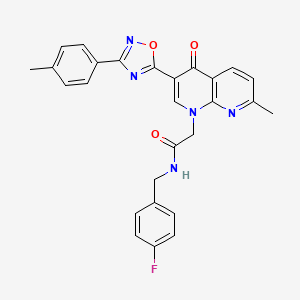
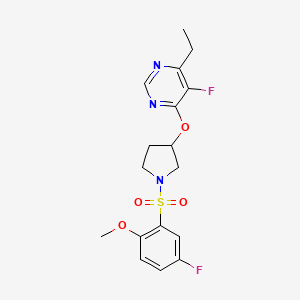
![N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2892611.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2892612.png)
![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2892616.png)